molecular formula C12H11FN2O3S2 B2563370 (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide CAS No. 867041-98-3

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide

Cat. No.: B2563370
CAS No.: 867041-98-3
M. Wt: 314.35
InChI Key: ATPSVJBDTQDPGG-WYMLVPIESA-N
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Description

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a synthetic organic compound that features a thiazolidine ring, a fluorobenzene moiety, and a sulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride.

    Fluorobenzene Moiety: The fluorobenzene group can be introduced through a substitution reaction involving a fluorobenzene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the thiazolidine ring, potentially converting it to an alcohol.

    Substitution: The fluorobenzene moiety may undergo nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the carbonyl group could produce an alcohol.

Mechanism of Action

The mechanism of action of (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The thiazolidine ring and fluorobenzene moiety may also interact with specific molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-4-oxothiazolidine-2-sulfonamide: Similar structure but lacks the allyl group.

    N-(3-allyl-4-oxothiazolidin-2-ylidene)-benzenesulfonamide: Similar structure but lacks the fluorine atom on the benzene ring.

Uniqueness

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(NE)-4-fluoro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S2/c1-2-7-15-11(16)8-19-12(15)14-20(17,18)10-5-3-9(13)4-6-10/h2-6H,1,7-8H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPSVJBDTQDPGG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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